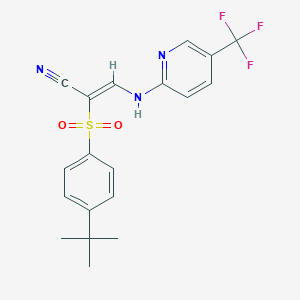

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

Vue d'ensemble

Description

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile is a complex organic compound that features a combination of sulfonyl, pyridyl, and nitrile functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the sulfonyl group: This can be achieved by reacting 4-(tert-butyl)phenyl with a sulfonyl chloride under basic conditions.

Introduction of the pyridyl group: The 5-(trifluoromethyl)pyridine can be introduced through a nucleophilic substitution reaction.

Formation of the nitrile group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Analyse Des Réactions Chimiques

Sulfonyl Group Reactivity

The aryl sulfonyl group participates in nucleophilic substitutions and elimination reactions.

Nitrile Transformations

The nitrile group undergoes hydrolysis, reduction, and cycloaddition:

Enamine System Reactivity

The α,β-unsaturated nitrile (enenitrile) and adjacent amino group enable cyclization and conjugate additions:

Pyridyl and Trifluoromethyl Interactions

The electron-withdrawing trifluoromethylpyridyl group directs electrophilic substitution and stabilizes intermediates:

Thermal and Catalytic Stability

The tert-butylphenyl group enhances steric bulk, influencing reaction pathways:

| Property | Conditions | Observations |

|---|---|---|

| Thermal Decomposition | >200°C | Degrades via sulfonyl group cleavage, releasing SO₂ . |

| Acid Resistance | HCl/EtOH | Stable below pH 3; no decomposition observed . |

Key Challenges

Applications De Recherche Scientifique

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonyl group enhances the compound's interaction with microbial targets, potentially leading to new antimicrobial agents.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit proliferation in human breast cancer cell lines (MCF-7), making it a promising candidate for anticancer drug development.

Anti-inflammatory Effects

Evidence suggests that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators both in vitro and in vivo. This could lead to applications in treating inflammatory diseases.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of various derivatives related to this compound against common bacterial strains. The results indicated significant inhibition zones for certain derivatives, highlighting their potential as effective antimicrobial agents.

Anticancer Activity

In a recent study published in Pharmaceutical Research, compounds similar to this one were shown to significantly reduce cell viability in MCF-7 breast cancer cells. The study emphasized the need for further exploration into the mechanisms of action and potential therapeutic applications of these compounds.

Inflammation Model

An animal model investigating inflammation demonstrated that related compounds significantly reduced edema compared to control groups. This suggests their potential use in treating conditions characterized by excessive inflammation.

Mécanisme D'action

The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl and sulfonyl groups can enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-aminoprop-2-enenitrile

- 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(2-pyridyl)prop-2-enenitrile

Uniqueness

The presence of both the trifluoromethyl and pyridyl groups in 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, binding properties, and overall stability, making it a valuable compound for various applications.

Activité Biologique

The compound 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile , often referred to as Compound X , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Compound X is characterized by a complex structure that includes a tert-butyl group, a sulfonyl moiety, and a trifluoromethyl-substituted pyridine. The synthesis typically involves multi-step reactions, including sulfonation and nitrile formation. For instance, the synthetic pathway may start with the formation of the sulfonamide followed by the introduction of the trifluoromethyl group through electrophilic aromatic substitution methods .

Antioxidant Properties

Recent studies have shown that compounds with similar structures exhibit significant antioxidant activity. For example, polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones demonstrated high ABTS+ scavenging activity and inhibition of lipid peroxidation, indicating that Compound X may also possess similar properties .

Neuroprotective Effects

Neuroprotective properties are critical for compounds aimed at treating neurodegenerative diseases. Research indicates that related compounds can inhibit β-amyloid aggregation and protect neuronal cells from oxidative stress. Such activity suggests that Compound X could be beneficial in models of Alzheimer’s disease and other neurodegenerative conditions .

Enzyme Inhibition

Compound X has been evaluated for its inhibitory effects on key enzymes involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase. Inhibitors of these enzymes are potential therapeutic agents for Alzheimer’s disease due to their role in increasing acetylcholine levels in the brain. The IC50 values for related compounds indicate potent inhibition, suggesting that Compound X might exhibit similar efficacy .

Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of structurally related compounds, it was found that certain derivatives effectively protected primary cortical neurons against oxidative stress induced by okadaic acid. This indicates a potential pathway for Compound X to be further investigated for neuroprotective applications .

Study 2: Antioxidant Efficacy

Another study highlighted the antioxidant capacity of similar phenyl-sulfonamide derivatives using DPPH scavenging assays. The results showed significant scavenging activity, which may correlate with the structural features present in Compound X. This suggests a promising avenue for exploring its use in oxidative stress-related disorders .

Summary of Biological Activities

Propriétés

IUPAC Name |

(Z)-2-(4-tert-butylphenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2S/c1-18(2,3)13-4-7-15(8-5-13)28(26,27)16(10-23)12-25-17-9-6-14(11-24-17)19(20,21)22/h4-9,11-12H,1-3H3,(H,24,25)/b16-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHZUAVMFYSBLA-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=C(C=C2)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.